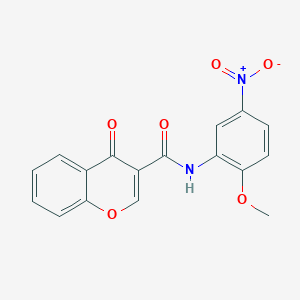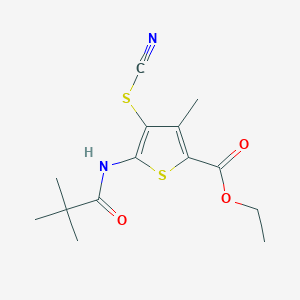
methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate, also known as MPA-TPT, is a synthetic organic compound that has seen increased research and application in recent years. It is an aromatic heterocyclic compound, containing both a thiophene and an acetamide group. Due to its unique structure, MPA-TPT has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has been studied for its potential applications in a variety of scientific fields. In chemistry, it has been studied for its potential use as a catalyst in organic synthesis. In biology, it has been studied for its potential as a fluorescent probe for imaging and studying cells. In medicine, it has been studied for its potential use as an antimicrobial agent, as well as for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is not yet fully understood. However, it is thought to interact with proteins and other biomolecules in order to exert its effects. It is also thought to interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, as well as inhibit the production of certain toxins. In vivo studies have shown that it can reduce inflammation and oxidative stress, as well as modulate the immune response.
Advantages and Limitations for Lab Experiments
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has low absorption in the visible range. However, it also has several limitations. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
Future Directions
May include further research into its potential as an antimicrobial agent, as well as its potential use in drug delivery systems. Additionally, further research may be conducted into its potential use as a fluorescent probe for imaging and studying cells, as well as its potential use as a catalyst in organic synthesis. Finally, further research may be conducted into its potential effects on biochemical and physiological processes, such as its potential to reduce inflammation and oxidative stress, as well as modulate the immune response.
Synthesis Methods
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is synthesized using a two-step process. The first step involves the reaction of phenylthiophene-2-carboxylic acid with 2-aminophenol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a Schiff base, which is then reacted with methyl chloroformate in the presence of a base to form methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate.
properties
IUPAC Name |
methyl 3-[(2-phenoxyacetyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-20(23)19-16(12-17(26-19)14-8-4-2-5-9-14)21-18(22)13-25-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKDVQXUIZHLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium 2-{[(benzylcarbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6523597.png)
![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate](/img/structure/B6523601.png)
![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate](/img/structure/B6523607.png)
![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)
![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6523627.png)

![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)
![[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate](/img/structure/B6523679.png)
![2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523686.png)
![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)